

Microfluidic-Based Manufacturing of Dog-IM4 Lipid Nanoparticles for mRNA Delivery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dog-IM4

Cat. No.: B11928210

[Get Quote](#)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of genetic medicine, vaccine development, and drug delivery.

Abstract: This document provides a detailed protocol for the preparation of lipid nanoparticles (LNPs) utilizing the novel ionizable lipid, 1,2-dioleoyl-3-((4-(imidazole-1-yl)butanoyl)oxy)propyl-(2-hydroxyethyl)amino)ethane (**Dog-IM4**). **Dog-IM4** LNPs have demonstrated significant potential for messenger RNA (mRNA) delivery, exhibiting enhanced stability and potent immunization properties.^{[1][2]} The following protocol outlines a reproducible method for LNP formulation using a microfluidic mixing system, ensuring precise control over particle size and polydispersity, critical parameters for in vivo performance. This application note also provides data on the physicochemical characteristics and stability of **Dog-IM4** LNPs.

Introduction

Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. The composition of these LNPs, particularly the ionizable lipid, is a critical determinant of their efficacy and safety. **Dog-IM4** is a novel ionizable lipid featuring an imidazole head group, which has been shown to confer remarkable stability to the encapsulated mRNA when stored at 4°C in phosphate-buffered saline (PBS).^{[1][2]}

Microfluidic mixing offers a robust and scalable method for the production of LNPs with uniform characteristics.[3] This technique allows for rapid and controlled nanoprecipitation of lipids and mRNA, resulting in homogenous LNP populations with desirable physicochemical properties for therapeutic applications.

This document serves as a comprehensive guide for researchers seeking to formulate **Dog-IM4** LNPs for preclinical evaluation of mRNA-based vaccines and therapeutics.

Experimental Protocols

Materials and Reagents

- Lipids:
 - Ionizable Lipid: **Dog-IM4**
 - Phospholipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
 - Cholesterol
 - PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) or 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)
- mRNA: mRNA encoding the protein of interest (e.g., influenza hemagglutinin (HA), human erythropoietin (hEPO), or Firefly luciferase (FLuc)).
- Buffers and Solvents:
 - Ethanol (200 proof, anhydrous)
 - 50 mM Citrate Buffer (pH 4.0)
 - Phosphate-Buffered Saline (PBS), pH 7.4
- Equipment:
 - Microfluidic mixing system (e.g., NanoAssemblr™ Benchtop, Precision Nanosystems)

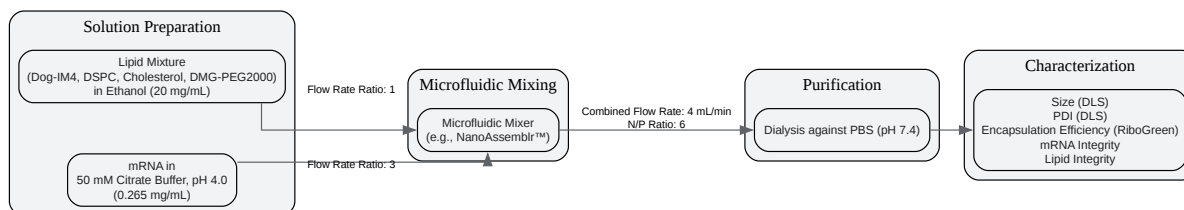
- Syringe pumps
- Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO)
- Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement
- Fluorometer and Quant-iT™ RiboGreen™ RNA Assay Kit for encapsulation efficiency determination
- Fragment analyzer for mRNA integrity analysis
- High-Performance Liquid Chromatography (HPLC) system for lipid integrity analysis

Preparation of Stock Solutions

- Lipid Stock Solution (in Ethanol):
 - Prepare a stock solution of the lipid mixture in ethanol at a total concentration of 20 mg/mL.
 - The molar ratio of the lipids should be 50:10:38.5:1.5 (ionizable lipid:phospholipid:cholesterol:PEGylated lipid).
 - For example, to prepare **Dog-IM4** LNPs, the molar ratio would be **Dog-IM4:DSPC:Cholesterol:DMG-PEG2000** (50:10:38.5:1.5).
- mRNA Stock Solution (in Citrate Buffer):
 - Dissolve the mRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.265 mg/mL.

Microfluidic Formulation of Dog-IM4 LNPs

The following workflow diagram illustrates the microfluidic preparation process:



[Click to download full resolution via product page](#)

Caption: Workflow for the microfluidic preparation of **Dog-IM4** LNPs.

Protocol:

- Set up the microfluidic mixing system according to the manufacturer's instructions.
- Load the lipid stock solution into one syringe and the mRNA stock solution into another.
- Set the flow rate ratio of the ethanol phase (lipids) to the aqueous phase (mRNA) to 1:3.
- Set the combined final flow rate to 4 mL/min. This will result in a Nitrogen to Phosphate (N/P) ratio of 6.
- Initiate the mixing process to form the LNPs.
- Collect the resulting LNP dispersion.

Purification

- Transfer the collected LNP dispersion to a dialysis cassette (10K MWCO).
- Perform dialysis against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.

- Change the dialysis buffer at least twice during this period.
- After dialysis, recover the purified LNP suspension and store it at 4°C under nitrogen for enhanced stability.

Characterization

- Dilute a small aliquot of the purified LNP suspension in PBS.
- Measure the particle size (Z-average diameter) and PDI using Dynamic Light Scattering (DLS).
- Determine the encapsulation efficiency using a Quant-iT™ RiboGreen™ RNA assay.
- Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 1% Triton X-100).
- Calculate the encapsulation efficiency using the following formula:
 - Encapsulation Efficiency (%) = $[(\text{Total RNA}) - (\text{Free RNA})] / (\text{Total RNA}) \times 100$
- Extract the mRNA from the LNPs. A detailed extraction protocol can be found in the supporting information of the reference publication.
- Analyze the integrity of the extracted mRNA using a fragment analyzer or capillary electrophoresis.
- Analyze the integrity of the lipid components, particularly the ionizable lipid, using High-Performance Liquid Chromatography with a Charged Aerosol Detector (CAD) and Mass Spectrometry (MS).

Data Presentation

The following tables summarize the physicochemical characteristics and stability data of **Dog-IM4** LNPs prepared using the microfluidic protocol.

Table 1: Physicochemical Properties of Freshly Prepared **Dog-IM4** LNPs

Parameter	Value
Lipid Composition (molar ratio)	Dog-IM4:DSPC:Cholesterol:DMG-PEG2000 (50:10:38.5:1.5)
N/P Ratio	6
Average Particle Size (nm)	~130
Polydispersity Index (PDI)	< 0.2
mRNA Encapsulation Efficiency (%)	> 90%

Data compiled from reference.

Table 2: Stability of **Dog-IM4** LNPs Stored in PBS at Different Temperatures

Storage Temperature	Storage Duration	In Vivo Bioactivity Loss (%)	Change in Particle Size (nm)
4°C	25 weeks	< 20%	Minimal change
25°C	3 weeks	Rapid decline	Increase from ~130 to ~150
37°C	3 weeks	Rapid decline	Increase from ~130 to ~150

Data compiled from reference. The loss of bioactivity at higher temperatures correlated with mRNA degradation.

In Vivo Performance

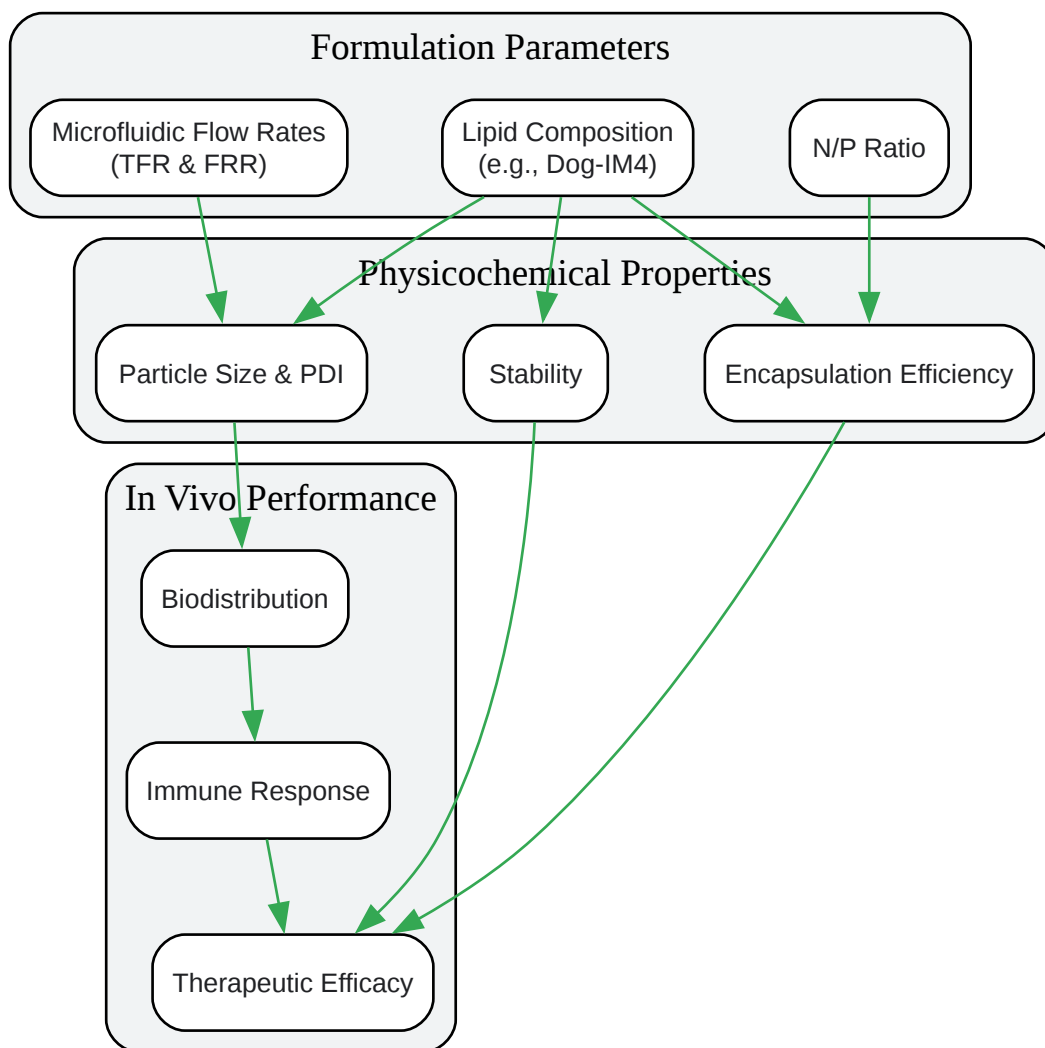
Dog-IM4 LNPs have been shown to induce strong immune responses in both mice and non-human primates. In vivo studies have demonstrated that **Dog-IM4** LNPs encapsulating mRNA persist at the injection site, in contrast to other LNP formulations like those containing DLin-MC3-DMA (MC3), which rapidly migrate to draining lymph nodes.

Conclusion

The microfluidic-based protocol described in this application note provides a reliable and reproducible method for the formulation of **Dog-IM4** LNPs for mRNA delivery. The resulting nanoparticles exhibit excellent physicochemical properties and enhanced stability, making them a promising platform for the development of next-generation mRNA vaccines and therapeutics. The provided data underscores the importance of the ionizable lipid in determining the stability and in vivo behavior of LNPs.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between LNP formulation parameters and their impact on the final product's characteristics and in vivo performance.



[Click to download full resolution via product page](#)

Caption: Relationship between LNP formulation parameters and performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- To cite this document: BenchChem. [Microfluidic-Based Manufacturing of Dog-IM4 Lipid Nanoparticles for mRNA Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11928210#microfluidic-preparation-of-dog-im4-lipid-nanoparticles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com